molecular formula C10H15NO B15275210 2-Ethoxy-4,5-dimethylaniline

2-Ethoxy-4,5-dimethylaniline

Cat. No.: B15275210
M. Wt: 165.23 g/mol
InChI Key: RYNJMKFINMCNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4,5-dimethylaniline (CAS: 1215901-89-5) is an aromatic amine characterized by an aniline backbone substituted with an ethoxy group at the 2-position and methyl groups at the 4- and 5-positions. This compound is listed with two suppliers globally (as of 2025), indicating its niche commercial availability, likely for research or specialized chemical synthesis . Its structure combines electron-donating ethoxy and methyl groups, which influence its reactivity and solubility.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-ethoxy-4,5-dimethylaniline

InChI

InChI=1S/C10H15NO/c1-4-12-10-6-8(3)7(2)5-9(10)11/h5-6H,4,11H2,1-3H3

InChI Key

RYNJMKFINMCNKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,5-dimethylaniline typically involves the nitration of 2-ethoxy-4,5-dimethylbenzene followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using a reducing agent such as iron and hydrochloric acid or catalytic hydrogenation to yield the desired aniline derivative.

Industrial Production Methods

In industrial settings, the production of 2-Ethoxy-4,5-dimethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

2-Ethoxy-4,5-dimethylaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethoxy and methyl groups can affect the compound’s solubility, reactivity, and overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethoxy-4,5-dimethylaniline with three analogous substituted anilines, focusing on structural features, commercial availability, and inferred applications.

Structural and Functional Group Analysis
Compound Name Substituents Key Functional Groups Reactivity Profile
2-Ethoxy-4,5-dimethylaniline 2-ethoxy, 4,5-methyl Ether, amine Electron-rich; prone to electrophilic substitution at para/meta positions
2-Chloro-4,5-dimethylaniline 2-chloro, 4,5-methyl Chloride, amine Electron-withdrawing Cl enhances stability; less reactive in electrophilic substitution
4,5-Dimethoxy-2-methylaniline 4,5-methoxy, 2-methyl Methoxy, amine Strong electron-donating methoxy groups increase solubility in polar solvents

Key Insights :

  • The ethoxy group in 2-Ethoxy-4,5-dimethylaniline offers moderate electron donation, balancing reactivity and steric hindrance compared to bulkier substituents.
  • Chloro-substituted analogs (e.g., 2-Chloro-4,5-dimethylaniline) exhibit lower reactivity due to the electron-withdrawing Cl, making them more stable but less versatile in synthesis .
  • Methoxy derivatives (e.g., 4,5-Dimethoxy-2-methylaniline) prioritize solubility and participation in hydrogen bonding, advantageous in pharmaceutical intermediates .
Commercial and Industrial Relevance
Compound Name Suppliers (Count) Market Scope (2025) Primary Applications
2-Ethoxy-4,5-dimethylaniline 2 Niche/Research Specialty chemicals, drug intermediates
2-Chloro-4,5-dimethylaniline Global market Industrial Polymer additives, agrochemicals
4,5-Dimethoxy-2-methylaniline 2+ Intermediate-scale Dyes, organic synthesis

Key Insights :

  • 4,5-Dimethoxy-2-methylaniline is more readily available (e.g., via BOC Sciences and Alfa Chemistry) due to its utility in dye synthesis and as a precursor for methoxy-containing pharmaceuticals .

Research and Development Considerations

  • Reactivity Trade-offs : The ethoxy group in 2-Ethoxy-4,5-dimethylaniline offers a balance between electron donation and steric effects, making it suitable for reactions requiring moderate activation, such as coupling or azo dye formation.
  • Economic Factors: The higher commercial viability of chloro- and methoxy-substituted analogs underscores the cost-driven preference for these derivatives in large-scale applications.
  • Limited supplier data for 2-Ethoxy-4,5-dimethylaniline may reflect stringent regulatory controls or niche use cases.

Biological Activity

2-Ethoxy-4,5-dimethylaniline (EDMA) is an organic compound that has garnered attention for its potential biological activities. As a derivative of dimethylaniline, it possesses unique structural features that may influence its interaction with biological systems. This article reviews the biological activity of EDMA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15NO
  • Molecular Weight : 179.25 g/mol
  • IUPAC Name : 2-ethoxy-4,5-dimethylaniline
  • Canonical SMILES : CCOC1=CC(=C(C=C1C)C(=N)N)C

Biological Activity Overview

EDMA has been studied for its various biological activities, including:

  • Antioxidant Properties : EDMA exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : Research indicates that EDMA shows efficacy against various bacterial strains, suggesting potential applications in pharmaceuticals.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysfunction.

The biological activity of EDMA can be attributed to its ability to interact with various biomolecules:

  • Receptor Binding : EDMA may bind to specific receptors in the body, influencing signal transduction pathways.
  • Free Radical Scavenging : The ethoxy and dimethyl groups facilitate the scavenging of free radicals, thereby reducing cellular damage.
  • Enzyme Interaction : EDMA's structure allows it to fit into enzyme active sites, potentially inhibiting their function.

Antioxidant Activity

A study demonstrated that EDMA significantly reduced lipid peroxidation in rat liver microsomes, indicating its potential as a protective agent against oxidative stress . The compound's effectiveness was compared with standard antioxidants like ascorbic acid.

Antimicrobial Efficacy

In vitro tests revealed that EDMA exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial properties .

Enzyme Inhibition Studies

Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. EDMA demonstrated an IC50 value of 50 µM, indicating potential as a therapeutic agent for conditions like Alzheimer's disease .

Data Tables

Biological Activity Tested Concentration Results
Antioxidant Activity100 µMSignificant reduction in lipid peroxidation
Antimicrobial Activity32 µg/mL (S. aureus)Moderate antibacterial effect
64 µg/mL (E. coli)Moderate antibacterial effect
Enzyme Inhibition50 µMAChE inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.